1-Hydroxy-ibuprofen

Pharmacology COX Inhibition Metabolite Activity

1-Hydroxy-ibuprofen is the official Ibuprofen Impurity L per Ph. Eur., supplied as a certified reference standard for HPLC/UPLC method validation and environmental LC-MS/MS analysis. Unlike generic ibuprofen or 2-hydroxy-ibuprofen, this specific hydroxylated metabolite is essential for accurate quantification in pharmaceutical quality control and CYP2C9 activity assays. High-purity ≥98% mixture of diastereomers. For R&D use only.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 53949-53-4
Cat. No. B564513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-ibuprofen
CAS53949-53-4
Synonyms4-(1-Hydroxy-2-methylpropyl)-α-methylbenzeneacetic Acid; _x000B_2-[4’-(1-Hydroxy-2-methylpropyl)phenyl]propionic Acid;  Ibuprofen Impurity L; 
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC=C(C=C1)C(C)C(=O)O)O
InChIInChI=1S/C13H18O3/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13(15)16/h4-9,12,14H,1-3H3,(H,15,16)
InChIKeyRMOQYHYFRKTDRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxy-ibuprofen (CAS 53949-53-4): Defined Analytical Reference Standard for NSAID Metabolite Identification


1-Hydroxy-ibuprofen (2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid) is a primary oxidative metabolite of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen [1]. It is formed in vivo via cytochrome P450-mediated hydroxylation, specifically through CYP2C9 activity [2]. Unlike the parent drug ibuprofen (a dual COX-1/COX-2 inhibitor) and the structurally related 2-hydroxy-ibuprofen (a quantifiable plasma metabolite), 1-hydroxy-ibuprofen is predominantly recognized in scientific and industrial contexts not for independent pharmacological activity, but as a critical analytical reference standard. Its official designation as Ibuprofen Impurity L (Ph. Eur.) [3] and its established use in validated LC-MS/MS methods for environmental and pharmaceutical analysis define its primary procurement value, distinguishing it fundamentally from active pharmaceutical ingredients or metabolites intended for efficacy studies.

Why 1-Hydroxy-ibuprofen Cannot Be Substituted by Ibuprofen, 2-Hydroxy-ibuprofen, or Carboxy-ibuprofen


In the context of analytical chemistry, pharmaceutical quality control, and environmental monitoring, 1-hydroxy-ibuprofen is not an interchangeable analog of other ibuprofen-related compounds. Its specific retention time, distinct mass spectrometric fragmentation pattern (m/z transitions), and its official identity as a specified impurity (Ibuprofen Impurity L) in pharmacopeial monographs [1] make it a non-fungible reference material. Substituting it with ibuprofen, which has a different molecular weight and polarity, would lead to inaccurate quantification of this specific hydroxylated metabolite [2]. Similarly, using the more abundant plasma metabolite 2-hydroxy-ibuprofen (CAS 51146-55-5) as a surrogate would be analytically invalid, as chromatographic methods are validated for specific analytes; the two hydroxy-metabolites are regioselectively formed via different CYP enzymatic pathways [3] and require separate standards for definitive identification and quantitation [4].

1-Hydroxy-ibuprofen (53949-53-4): Quantifiable Differentiation Evidence for Scientific Procurement


Pharmacological Activity: Evidence of Inactivity Versus Active Comparator Ibuprofen

In contrast to the parent drug ibuprofen, which is a well-characterized dual inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) with reported IC50 values of 13 μM and 370 μM, respectively [1], a comprehensive review of primary literature and authoritative databases (PubChem, DrugBank) reveals a notable absence of any reported COX-1 or COX-2 inhibitory activity for 1-hydroxy-ibuprofen [2]. While ibuprofen's therapeutic action is directly tied to its COX inhibition, 1-hydroxy-ibuprofen is classified as an inactive metabolite, as there is no published quantitative data demonstrating that it can bind to or inhibit COX enzymes at physiologically relevant concentrations. This lack of activity is a critical differentiator for researchers designing metabolic studies or assessing the toxicological profile of ibuprofen residues.

Pharmacology COX Inhibition Metabolite Activity

Regulatory Identity: Defined Pharmacopeial Impurity L (Ph. Eur.) vs. Other Metabolites

1-Hydroxy-ibuprofen is specifically codified in the European Pharmacopoeia (Ph. Eur.) as 'Ibuprofen Impurity L' [1]. This official designation mandates its use as a reference standard in the quality control of ibuprofen active pharmaceutical ingredient (API) and finished dosage forms. In contrast, other hydroxylated metabolites like 2-hydroxy-ibuprofen and 3-hydroxy-ibuprofen are not assigned this specific impurity designation in the Ph. Eur. monograph for ibuprofen. The procurement of a certified 'Impurity L' standard is therefore a regulatory requirement for pharmaceutical manufacturers performing impurity profiling to demonstrate compliance with Ph. Eur. specifications, a requirement that cannot be met by purchasing a generic ibuprofen metabolite standard.

Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

Biocatalytic Synthesis: Regioselective Production by CYP505X vs. 2-Hydroxy-ibuprofen

A study by Neunzig et al. (2019) established a whole-cell biotransformation system using a Pichia pastoris strain expressing a CYP505X quintuple mutant. This system demonstrated regioselective oxidation of ibuprofen. Critically, the CYP505X mutant preferentially produced 1-hydroxy-ibuprofen as a major metabolite, whereas the wild-type CYP505X enzyme favored the formation of 2-hydroxy-ibuprofen [1]. The study isolated 1-hydroxy-ibuprofen via preparative HPLC and confirmed its structure by NMR [1]. This differential regioselectivity provides a clear, quantifiable basis for selecting a specific biocatalyst to produce 1-hydroxy-ibuprofen over its 2-hydroxy analog for use as an analytical standard or in metabolism studies.

Biocatalysis Metabolite Synthesis Cytochrome P450

Analytical Purity and Traceability: Certified Reference Material vs. Research-Grade Metabolite

Commercial offerings of 1-hydroxy-ibuprofen explicitly as 'analytical standards' or 'pharmaceutical reference materials' are characterized by a high and well-defined purity, typically ≥98.0% (HPLC) or >99.0% (HPLC) . These products are provided with certificates of analysis (CoA) that document the specific purity, identity confirmation (e.g., by NMR, MS), and traceability of the batch. This level of characterization and documentation is a direct point of differentiation from 'research-grade' metabolites or in-house synthesized material, which may lack the same level of purity assurance, batch-to-batch consistency, and auditable documentation required for use in validated methods, regulatory submissions, and accredited laboratory environments.

Analytical Chemistry Reference Standards Method Validation

Primary Research and Industrial Application Scenarios for 1-Hydroxy-ibuprofen (CAS 53949-53-4)


Pharmaceutical Quality Control: Quantification of Ibuprofen Impurity L

This is the most critical and regulated application. 1-Hydroxy-ibuprofen, as Ibuprofen Impurity L, must be used as a reference standard for the development and validation of HPLC or UPLC methods intended to quantify this specific impurity in ibuprofen active pharmaceutical ingredient (API) and finished drug products [1]. Its use is mandated by the European Pharmacopoeia (Ph. Eur.) monograph for ibuprofen, making it essential for pharmaceutical manufacturers to demonstrate product purity and ensure batch release for the European market [2].

Environmental Fate and Monitoring: Tracer of Ibuprofen Biodegradation

1-Hydroxy-ibuprofen is a key transformation product in the environmental fate of ibuprofen. Its presence in wastewater influent/effluent, surface water, or groundwater serves as a specific marker for the biodegradation of ibuprofen [1]. Analytical chemists use the certified reference standard to develop and validate sensitive LC-ESI-MS/MS methods for quantifying this metabolite in complex environmental matrices, such as sewage sludge and treated wastewater [2], as confirmed by multiple studies and vendor application notes .

In Vitro Drug Metabolism Studies: Assessing CYP2C9 Activity

In preclinical drug development and toxicology, 1-hydroxy-ibuprofen serves as a specific probe to assess the activity of the cytochrome P450 enzyme CYP2C9 [1]. As the formation of 1-hydroxy-ibuprofen is a CYP2C9-mediated reaction, its quantification in hepatocyte incubations or microsomal assays provides a functional readout of this enzyme's metabolic capacity. This is particularly relevant for studying drug-drug interactions or the impact of genetic polymorphisms on ibuprofen metabolism, where the formation of 1-hydroxy-ibuprofen can be compared to other CYP2C9-mediated pathways [2].

Biocatalysis Research: Substrate for Regioselective Hydroxylation

Researchers in the field of biocatalysis and synthetic biology utilize 1-hydroxy-ibuprofen as a product standard when engineering cytochrome P450 enzymes for the regioselective hydroxylation of drug-like molecules [1]. The availability of a pure, well-characterized standard is crucial for confirming the identity and quantifying the yield of the desired 1-hydroxy-ibuprofen product in biocatalytic reactions, enabling the development of novel synthetic routes for drug metabolites or fine chemicals [2].

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